molecular formula C12H21F3N2O B12262948 N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12262948
M. Wt: 266.30 g/mol
InChI Key: ARYXEQCDDWLIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is an organic compound that features a trifluoromethyl group attached to a piperidine ring

Properties

Molecular Formula

C12H21F3N2O

Molecular Weight

266.30 g/mol

IUPAC Name

N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C12H21F3N2O/c1-11(2,3)16-10(18)8-17-6-4-9(5-7-17)12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)

InChI Key

ARYXEQCDDWLIHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the reaction of tert-butylamine with 4-(trifluoromethyl)piperidine-1-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
  • N-tert-butyl-2-[4-(trifluoromethyl)phenyl]acetamide
  • N-tert-butyl-2-[4-(trifluoromethyl)benzyl]acetamide

Uniqueness

N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

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